molecular formula C18H14N4S B3053123 2,4-Quinazolinediamine, 6-(2-naphthalenylthio)- CAS No. 51124-09-5

2,4-Quinazolinediamine, 6-(2-naphthalenylthio)-

Cat. No.: B3053123
CAS No.: 51124-09-5
M. Wt: 318.4 g/mol
InChI Key: PFAYJJZRASFRBB-UHFFFAOYSA-N
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Description

2,4-Quinazolinediamine, 6-(2-naphthalenylthio)- is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . This compound features a quinazoline core with diamine groups at positions 2 and 4, and a 2-naphthalenylthio group at position 6, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 2,4-Quinazolinediamine, 6-(2-naphthalenylthio)- can be achieved through various synthetic routes. One common method involves the Aza-reaction, where aniline and ethyl glyoxalate are used as substrates . The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to obtain high-purity compounds.

Chemical Reactions Analysis

2,4-Quinazolinediamine, 6-(2-naphthalenylthio)- undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

2,4-Quinazolinediamine, 6-(2-naphthalenylthio)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Quinazolinediamine, 6-(2-naphthalenylthio)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may target dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its effects on rapidly dividing cells such as cancer cells .

Comparison with Similar Compounds

2,4-Quinazolinediamine, 6-(2-naphthalenylthio)- can be compared with other quinazoline derivatives such as:

Properties

IUPAC Name

6-naphthalen-2-ylsulfanylquinazoline-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4S/c19-17-15-10-14(7-8-16(15)21-18(20)22-17)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H4,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAYJJZRASFRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)N=C(N=C4N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398338
Record name TCMDC-138101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51124-09-5
Record name TCMDC-138101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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